molecular formula C9H10N4O3 B1488341 1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1247724-13-5

1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B1488341
CAS No.: 1247724-13-5
M. Wt: 222.2 g/mol
InChI Key: LPQBNXXCWYSSDK-UHFFFAOYSA-N
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Description

1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid (CAS 1247724-13-5) is a high-purity chemical building block of significant interest in medicinal chemistry and drug discovery. Its structure incorporates two privileged heterocyclic scaffolds: a 1,2,3-triazole and a 3,5-dimethylisoxazole. The 1,2,3-triazole ring is a stable bioisostere commonly employed in click chemistry applications, known for its ability to mimic amide bonds while offering superior metabolic stability and its capacity to engage in hydrogen bonding and dipole-dipole interactions with biological targets . This compound is designed for use in research and development, serving as a key synthetic intermediate for the creation of novel molecules for biological testing. The presence of the carboxylic acid functional group provides a versatile handle for further synthetic modification, particularly through the formation of amide or ester linkages, allowing researchers to conjugate the core structure to other pharmacophores or biomolecules. Compounds based on the 1,2,3-triazole scaffold have demonstrated a wide array of biological activities in research settings, including potent inhibitory effects on enzymes like α-glucosidase , as well as serving as novel inhibitors of pharmaceutically relevant targets such as the Pregnane X Receptor (PXR) . This product is strictly for research purposes and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the Safety Data Sheet (SDS) prior to handling.

Properties

IUPAC Name

1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]triazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O3/c1-5-7(6(2)16-11-5)3-13-4-8(9(14)15)10-12-13/h4H,3H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPQBNXXCWYSSDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CN2C=C(N=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with enzymes involved in metabolic pathways, such as oxidoreductases and transferases. These interactions often involve the binding of the compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity. Additionally, this compound can form complexes with metal ions, which can further modulate its biochemical properties and interactions.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation. Furthermore, this compound can alter the expression of genes involved in apoptosis and cell cycle regulation, thereby impacting cell survival and growth.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins. These interactions can result in changes in the transcriptional activity of target genes, thereby modulating cellular processes and functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but can degrade over time when exposed to light, heat, or certain chemical environments. Long-term exposure to this compound has been associated with alterations in cellular metabolism and gene expression, which can have lasting impacts on cell function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects. At higher doses, the compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are often dose-dependent and can be attributed to the accumulation of the compound in specific tissues and organs.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 oxidases, which play a crucial role in the metabolism of xenobiotics. The compound can also influence metabolic flux by altering the activity of key enzymes involved in glycolysis, the tricarboxylic acid cycle, and oxidative phosphorylation. These interactions can lead to changes in metabolite levels and overall cellular energy metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by ATP-binding cassette transporters and solute carrier transporters. Once inside the cell, it can bind to intracellular proteins, which can influence its localization and accumulation. The distribution of the compound within tissues is often heterogeneous, with higher concentrations observed in metabolically active tissues such as the liver and kidneys.

Subcellular Localization

The subcellular localization of this compound is an important determinant of its activity and function. The compound can be localized to specific cellular compartments, such as the nucleus, mitochondria, and endoplasmic reticulum, depending on the presence of targeting signals and post-translational modifications. These localizations can influence the compound’s interactions with biomolecules and its overall biological activity. For instance, localization to the nucleus can enhance its ability to modulate gene expression, while localization to the mitochondria can impact cellular energy metabolism.

Biological Activity

1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid (referred to as "the compound" hereafter) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

The compound's molecular formula is C10H10N4O3C_{10}H_{10}N_{4}O_{3}, with a molecular weight of approximately 234.21 g/mol. Its structure includes a triazole ring and an oxazole moiety, which are known for their diverse biological activities.

The biological activity of the compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to interact with various enzymes, particularly those involved in metabolic pathways. Its oxazole and triazole groups facilitate binding through hydrogen bonding and hydrophobic interactions, enhancing enzyme stability and activity modulation.
  • Antimicrobial Activity : Preliminary studies indicate that the compound exhibits antimicrobial properties against a range of pathogens. The mechanism involves disruption of microbial cell membranes and interference with nucleic acid synthesis .

Biological Activity Overview

Activity Type Description References
AntimicrobialEffective against Gram-positive and Gram-negative bacteria.
AntifungalInhibitory effects on various fungal strains, showing potential as an antifungal agent.
CytotoxicityDemonstrated cytotoxic effects on cancer cell lines through apoptosis induction.
HDAC InhibitionExhibits histone deacetylase (HDAC) inhibitory activity, suggesting potential in cancer therapy.

Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial properties of the compound against common bacterial strains such as E. coli and S. aureus. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for E. coli and 16 µg/mL for S. aureus, indicating significant antimicrobial activity.

Cytotoxic Effects

In vitro studies on human cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that the compound induced apoptosis at concentrations ranging from 10 to 50 µg/mL. Flow cytometry analysis showed an increase in early apoptotic markers after treatment with the compound .

HDAC Inhibition

Research highlighted the compound's ability to inhibit HDAC activity in cancer cells, leading to altered gene expression related to cell cycle regulation and apoptosis. The IC50 value for HDAC inhibition was reported at 25 µM .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

Compound Name Key Structural Differences Biological/Physicochemical Relevance
1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid Oxazole substituent (3,5-dimethyl), carboxylic acid at C4 Enhanced metabolic stability due to oxazole’s electron-withdrawing groups; potential for hydrogen bonding .
1-((S)-1-Hydroxymethyl-2-methylpropyl)-1H-1,2,3-triazole-4-carboxylic acid methyl ester Hydroxymethyl and methylpropyl substituent; methyl ester instead of carboxylic acid Reduced polarity compared to carboxylic acid; ester group may improve membrane permeability .
1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid Aryl (chlorophenyl) and trifluoromethyl groups at C1 and C5 High antitumor activity (GP = 68.09% against NCI-H522 cells); trifluoromethyl enhances lipophilicity .
1-(1-Methylpyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid Pyrrolidinyl substituent at C1 Basic nitrogen in pyrrolidine may improve solubility in acidic environments .

Physicochemical Properties

  • Polarity : The carboxylic acid group in the target compound increases water solubility compared to methyl ester analogs (e.g., compounds 25 and 30 in and ) .
  • Stability : The oxazole ring’s electron-withdrawing nature may reduce susceptibility to metabolic oxidation compared to alkyl-substituted triazoles .

Analytical Validation

  • Crystallography : SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement, ensuring structural accuracy .
  • Purity Analysis : Reversed-phase HPLC with diode array detection (as in ) is suitable for quantifying the carboxylic acid derivative .

Preparation Methods

N-Alkylation of 1,2,3-Triazole Derivatives

A key approach to synthesizing N-substituted 1,2,3-triazoles, including the target compound, involves the alkylation of triazole salts with alkylating agents. According to a patent (WO2005000841A1), the general method includes:

  • Formation of 1,2,3-triazole salt: The triazole nucleus bearing appropriate substituents is deprotonated by strong bases such as sodium hydride (NaH), sodium tert-butoxide (t-BuONa), or potassium tert-butoxide (t-BuOK) to generate the triazole anion or salt in situ.

  • Alkylation step: The triazole salt is reacted with an alkylating agent containing the desired substituent (in this case, a (3,5-dimethyl-1,2-oxazol-4-yl)methyl moiety) which typically has a leaving group such as a halide or tosylate. This step yields a mixture of N-alkylated triazoles, including N1-, N2-, and N3-alkylated isomers.

  • Isolation and purification: The mixture is separated to isolate the desired N1-alkylated triazole product. Further alkylation or dealkylation steps can be used to refine the product mixture.

  • Optional conversion: The alkylated triazole can be converted into pharmaceutically acceptable salts, esters, amides, or prodrugs as needed.

This method is versatile, allowing the introduction of various alkyl substituents onto the triazole ring, including the oxazolylmethyl group required for the target compound.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) ("Click Chemistry")

The 1,2,3-triazole ring is efficiently constructed via the CuAAC reaction, which involves the cycloaddition of an azide and a terminal alkyne under copper catalysis. This reaction is highly regioselective, yielding predominantly 1,4-disubstituted triazoles, and is widely used due to its mild conditions, high yields, and straightforward purification.

  • Synthesis outline:

    • Preparation of azide intermediate: The (3,5-dimethyl-1,2-oxazol-4-yl)methyl moiety can be functionalized to introduce an azide group, for example, by substitution of a halide with sodium azide.

    • Preparation of alkyne intermediate: The alkyne counterpart bearing the carboxylic acid functionality or a suitable protected precursor is synthesized.

    • CuAAC reaction: Under copper(I) catalysis, the azide and alkyne are reacted in an appropriate solvent system to form the 1,4-disubstituted 1,2,3-triazole ring linking the oxazole substituent and the carboxylic acid group.

  • Advantages: The CuAAC method is efficient, produces stable triazole rings, and is compatible with various functional groups including carboxylic acids.

  • Catalysts and conditions: Commonly used catalysts include CuSO4 with sodium ascorbate as a reducing agent to generate Cu(I) in situ. Reactions are typically carried out in aqueous or mixed aqueous-organic solvents at room temperature or mild heating.

The CuAAC approach is the preferred method for synthesizing structurally complex 1,2,3-triazole derivatives such as the target compound due to its simplicity and high regioselectivity.

Summary Table of Preparation Methods

Methodology Key Features Advantages Limitations
N-Alkylation of Triazole Salts Base-mediated deprotonation, alkylation with oxazolylmethyl halide Versatile, allows diverse substituents Mixture of alkylation isomers may require separation
CuAAC Click Chemistry Copper-catalyzed azide-alkyne cycloaddition High regioselectivity, mild conditions, high yield Requires azide and alkyne precursors
Multi-Component One-Pot Synthesis Lewis acid catalysis (e.g., InCl3), ultrasound-assisted Efficient, short reaction time, green chemistry Specific to certain heterocycles, may need adaptation

Detailed Research Findings and Notes

  • The patent WO2005000841A1 provides a comprehensive synthetic route for N2-alkylated 1,2,3-triazoles, which can be adapted to prepare the target compound by selecting appropriate alkylating agents bearing the 3,5-dimethyl-1,2-oxazol-4-ylmethyl substituent.

  • The CuAAC reaction is the most widely accepted method for synthesizing 1,2,3-triazole derivatives with precise substitution patterns, including carboxylic acid functionalization. This method ensures the formation of a stable triazole ring system and allows for functional group tolerance.

  • Multi-component reactions catalyzed by InCl3 under ultrasound irradiation demonstrate the potential for rapid synthesis of carboxylic acid-containing heterocycles, which may inspire future synthetic routes for the target compound.

  • The choice of base for deprotonation in alkylation steps is critical; strong, non-nucleophilic bases like NaH or t-BuOK are preferred to avoid side reactions.

  • Purification typically involves crystallization or chromatographic separation to isolate the desired N1-alkylated triazole isomer.

Q & A

Q. Optimization Tips :

  • Maintain strict temperature control (50–100°C) to avoid side reactions.
  • Use excess NaN₃ (1.2–1.5 equivalents) to drive alkylation efficiency .

Which spectroscopic techniques are most effective for characterizing the structure of this compound, and what spectral markers are indicative of its key functional groups?

Q. Basic

  • ¹H NMR :
    • Triazole protons appear as singlets at δ 7.8–8.2 ppm.
    • Oxazole methyl groups resonate as singlets at δ 2.2–2.5 ppm .
  • IR Spectroscopy :
    • Carboxylic acid O-H stretch at 2500–3300 cm⁻¹ and C=O stretch at 1680–1720 cm⁻¹ .

Q. Advanced :

  • 13C NMR : Confirms carbonyl carbons (δ 165–170 ppm) and heterocyclic carbons.
  • X-ray Crystallography : Resolves spatial arrangement of the triazole-oxazole core .

How can researchers optimize the yield of this compound when scaling up from milligram to gram-scale synthesis?

Q. Advanced

  • Reaction Scaling :

    ParameterMilligram ScaleGram-Scale Adjustments
    Solvent Volume10 mL/gReduce to 5 mL/g to improve concentration
    Catalyst Loading1.2 eq NaN₃1.5 eq NaN₃ for faster kinetics
    StirringMagnetic stirrerMechanical stirring for homogeneity
  • Purification : Use gradient column chromatography (hexane/EtOAc) or recrystallization (ethanol/water) .

What strategies are recommended for resolving contradictions in spectral data or unexpected byproducts during synthesis?

Q. Advanced

  • Byproduct Analysis :
    • HRMS : Identifies molecular ions of unexpected products (e.g., dimerization or oxidation artifacts) .
    • 2D NMR (COSY, HSQC) : Assigns ambiguous proton-carbon correlations .
  • Reaction Monitoring :
    • Use TLC or in-situ IR to detect intermediates. Adjust reaction time if intermediates persist .

What are the recommended storage conditions and safety precautions for handling this compound in laboratory settings?

Q. Basic

  • Storage : -20°C in a desiccator under nitrogen to prevent hydrolysis .
  • Safety :
    • PPE: Nitrile gloves, goggles, and lab coats.
    • Ventilation: Use fume hoods due to potential respiratory irritation .

How can computational chemistry methods be applied to predict the reactivity or pharmacological activity of this compound?

Q. Advanced

  • DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to assess stability .
  • Molecular Docking : Screen against targets (e.g., kinases) using AutoDock Vina. Triazole-carboxylic acid moieties often bind to ATP pockets .

What initial biological assays are suitable for evaluating the bioactivity of this compound?

Q. Basic

  • Enzyme Inhibition : Test against COX-2 or kinases (IC₅₀ determination) .
  • Antimicrobial Susceptibility : Use broth microdilution (MIC values) against Gram-positive bacteria .

What structural analogs of this compound have demonstrated significant pharmacological activity, and how do their modifications influence efficacy?

Q. Advanced

AnalogStructural ModificationBioactivity
Ethyl ester derivative Esterification of carboxylic acidEnhanced membrane permeability
Thiophene-triazole variant Oxazole → thiophene substitutionImproved antifungal activity
Piperidine-sulfonyl derivative Sulfonyl group additionIncreased kinase selectivity

Modifications to the oxazole or triazole rings often alter target specificity and metabolic stability .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 2
1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid

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